3-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as quinolines. Quinolines are heterocyclic aromatic compounds with a structure that includes a benzene ring fused to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of 6-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of 6-methylquinoline using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Alkylation: The resulting 6-methyl-1,2,3,4-tetrahydroquinoline is then alkylated with 3-bromopropan-1-amine to introduce the propylamine group.
Dihydrochloride Formation: The final step involves the treatment of the alkylated product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and equipment designed for large-scale chemical reactions. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation can lead to the formation of quinone derivatives.
Amine Derivatives: Reduction can produce amine derivatives.
Substituted Quinolines: Substitution reactions can yield various substituted quinolines.
Scientific Research Applications
3-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: A related compound without the propylamine group.
3-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one: A ketone derivative of the compound.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A chloro-substituted derivative.
Uniqueness: 3-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, including the presence of the propylamine group and the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2639410-59-4 |
---|---|
Molecular Formula |
C13H22Cl2N2 |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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